Clascoteron

Übersicht

Beschreibung

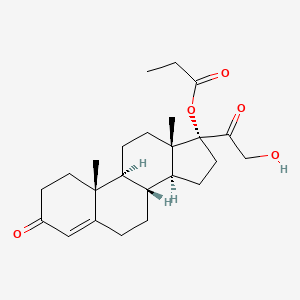

Clascoterone, also known as cortexolone 17α-propionate, is a synthetic pregnane steroid and a derivative of progesterone and 11-deoxycortisol. It is primarily used as a topical antiandrogen medication for the treatment of acne vulgaris. Clascoterone works by inhibiting the androgen receptors in the skin, thereby reducing the effects of androgens like testosterone and dihydrotestosterone, which are known to contribute to acne pathogenesis .

Wissenschaftliche Forschungsanwendungen

Clascoteron hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: this compound wird als Modellverbindung in Studien zur Steroidsynthese und -modifikation verwendet.

Biologie: Die Forschung zu this compound konzentriert sich auf seine Auswirkungen auf Androgenrezeptoren und seinen potenziellen Einsatz bei der Behandlung von Androgen-abhängigen Erkrankungen.

Medizin: this compound wird in der Dermatologie hauptsächlich zur Behandlung von Akne vulgaris eingesetzt.

Industrie: this compound wird als topische Creme zur Behandlung von Akne hergestellt und vermarktet.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es als Antagonist an Androgenrezeptoren (ARs) wirkt, die in der gesamten Haut exprimiert werden, einschließlich Talgdrüsen, Sebocyten und dermalen Papillen Zellen. Durch die Konkurrenz mit Androgenen wie Testosteron und Dihydrotestosteron um die Bindung an diese Rezeptoren blockiert this compound die Androgenrezeptor-Signalwege, die die Akne-Pathogenese fördern. Dazu gehören die Reduzierung der Talgdrüsenproliferation, die übermäßige Talgproduktion und die entzündlichen Prozesse .

Ähnliche Verbindungen:

Spironolacton: Ein weiteres Antiandrogen, das zur Behandlung von Akne eingesetzt wird, aber hauptsächlich oral verabreicht wird.

Finasterid: Ein 5α-Reduktase-Inhibitor, der bei androgenetischer Alopezie eingesetzt wird.

Trifaroten: Ein Retinoid, das zur Behandlung von Akne eingesetzt wird.

Tazaroten: Ein weiteres Retinoid, das zur Behandlung von Akne und Psoriasis eingesetzt wird.

Vergleich: this compound ist einzigartig in seiner stark lokalisierten Aktivität, wenn es topisch angewendet wird, wobei es eine minimale systemische Absorption zeigt. Dies reduziert das Risiko systemischer Nebenwirkungen im Vergleich zu oralen Antiandrogenen wie Spironolacton . Zusätzlich hat sich gezeigt, dass this compound die Androgenrezeptoraktivität mit größerer Affinität als Spironolacton hemmt . Im Gegensatz zu Retinoiden wie Trifaroten und Tazaroten, die in erster Linie auf Retinsäure-Rezeptoren abzielen, zielt this compound speziell auf Androgenrezeptoren ab, was es zu einer neuartigen Ergänzung der Akne-Behandlungsoptionen macht .

Wirkmechanismus

Target of Action

Clascoterone primarily targets androgen receptors (ARs) . These receptors are expressed throughout the skin, including in sebaceous glands, sebocytes, and dermal papilla cells . Androgens such as testosterone and dihydrotestosterone (DHT) bind to these ARs and contribute to the development of androgen-dependent conditions such as acne and alopecia .

Mode of Action

Clascoterone works as an antagonist at androgen receptors . It competes with androgens for binding to androgen receptors, thereby blocking the androgen receptor signalling cascades that promote acne pathogenesis . This includes processes such as sebaceous gland proliferation, excess sebum production, and inflammatory pathways .

Biochemical Pathways

By blocking the androgen receptor signalling cascades, clascoterone affects several biochemical pathways. It prevents DHT from activating transcription of androgen-responsive genes involved in inflammatory processes . This includes genes involved in both lipid synthesis and inflammatory cytokine production . As a result, less inflammation develops in the hair follicles and their associated sebaceous glands, preventing the development of acne .

Pharmacokinetics

Clascoterone is rapidly metabolized to cortexolone in human plasma . It achieves pharmacokinetic steady-state by day 5 . At steady-state, plasma concentrations increase 1.8 to 2.1 fold versus the first dose . The systemic exposure of clascoterone is similar across different age cohorts .

Result of Action

The molecular and cellular effects of clascoterone’s action include reduced sebum production and inflammation . By inhibiting the action of androgen receptors on cells in the sebaceous gland, clascoterone reduces sebum production and inflammation . This results in the prevention of acne development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of clascoterone. For instance, diet and pollution have been linked to increased sebum production and exacerbated acne symptoms . Pollutants can alter the skin barrier and microbiome, further aggravating or even triggering acne outbreaks .

Biochemische Analyse

Biochemical Properties

Cortexolone 17alpha-propionate plays a crucial role in biochemical reactions by acting as an antagonist to androgen receptors. It binds with high affinity to these receptors, thereby inhibiting the binding of androgens such as testosterone and dihydrotestosterone (DHT). This inhibition prevents the activation of androgen receptor signaling pathways, which are responsible for the proliferation of sebocytes and the production of sebum and inflammatory cytokines . The interaction of cortexolone 17alpha-propionate with androgen receptors is dose-dependent and selective, making it an effective topical treatment for acne and other androgen-related skin disorders .

Cellular Effects

Cortexolone 17alpha-propionate exerts significant effects on various cell types and cellular processes. In sebocytes, the compound inhibits the production of lipids and inflammatory cytokines, which are key contributors to acne pathogenesis . Additionally, cortexolone 17alpha-propionate has been shown to influence cell signaling pathways by blocking the effects of androgens on sebaceous glands and dermal papilla cells . This blockade results in reduced sebaceous gland proliferation and decreased sebum production, ultimately leading to an improvement in acne symptoms .

Molecular Mechanism

The molecular mechanism of cortexolone 17alpha-propionate involves its high-affinity binding to androgen receptors, thereby preventing the binding of androgens such as testosterone and DHT . This competitive inhibition blocks the androgen receptor signaling cascades that promote acne pathogenesis, including sebaceous gland proliferation and excess sebum production . Additionally, cortexolone 17alpha-propionate inhibits the transcription of androgen-regulated genes and the production of inflammatory cytokines in a dose-dependent manner . This selective topical activity makes it a potent antiandrogen for treating acne and androgenetic alopecia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cortexolone 17alpha-propionate have been observed to change over time. The compound exhibits stability and maintains its antiandrogenic activity over extended periods . Studies have shown that cortexolone 17alpha-propionate remains effective in inhibiting androgen receptor signaling and reducing sebum production even after prolonged exposure . Additionally, the compound’s degradation products do not exhibit significant antiandrogenic activity, ensuring its long-term efficacy in treating androgen-dependent conditions .

Dosage Effects in Animal Models

The effects of cortexolone 17alpha-propionate vary with different dosages in animal models. At lower doses, the compound effectively inhibits androgen receptor signaling and reduces sebum production without causing significant adverse effects . At higher doses, cortexolone 17alpha-propionate may exhibit toxic effects, including skin irritation and systemic absorption . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

Cortexolone 17alpha-propionate is metabolized primarily in the skin, where it is converted to its inactive metabolite, cortexolone . This metabolic pathway involves the hydrolysis of the propionate ester group, resulting in the formation of cortexolone, which does not exhibit significant antiandrogenic activity . The metabolism of cortexolone 17alpha-propionate ensures its selective topical activity and minimizes systemic exposure .

Transport and Distribution

Cortexolone 17alpha-propionate is transported and distributed within cells and tissues primarily through passive diffusion . The compound’s lipophilic nature allows it to penetrate the skin barrier and reach the target androgen receptors in sebocytes and dermal papilla cells . Additionally, cortexolone 17alpha-propionate exhibits selective accumulation in the skin, ensuring its localized activity and minimizing systemic absorption .

Subcellular Localization

The subcellular localization of cortexolone 17alpha-propionate is primarily within the cytoplasm, where it binds to androgen receptors . This binding prevents the translocation of the androgen receptor complex to the nucleus, thereby inhibiting the transcription of androgen-regulated genes . The selective localization of cortexolone 17alpha-propionate within the cytoplasm ensures its targeted antiandrogenic activity and minimizes off-target effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Clascoterone is synthesized using dipropionate as the raw material through a chemical reaction. The synthesis involves a lipase-catalyzed chemoselective alcoholysis of the corresponding 17α,21-diester in a single step . The reaction conditions typically involve the use of organic solvents and specific catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of clascoterone involves scaling up the synthetic route to produce large quantities of the compound. This process includes optimizing reaction conditions, purification steps, and quality control measures to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Clascoteron unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das this compound-Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen eingesetzt.

Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zur Bildung von hydroxylierten Derivaten führen, während Reduktion desoxygenierte Produkte liefern kann .

Vergleich Mit ähnlichen Verbindungen

Spironolactone: Another antiandrogen used for acne treatment, but primarily administered orally.

Finasteride: A 5α-reductase inhibitor used for androgenetic alopecia.

Trifarotene: A retinoid used for acne treatment.

Tazarotene: Another retinoid used for acne and psoriasis treatment.

Comparison: Clascoterone is unique in its highly localized activity when applied topically, showing minimal systemic absorption. This reduces the risk of systemic side effects compared to oral antiandrogens like spironolactone . Additionally, clascoterone has been shown to inhibit androgen receptor activity with greater affinity than spironolactone . Unlike retinoids such as trifarotene and tazarotene, which primarily target retinoic acid receptors, clascoterone specifically targets androgen receptors, making it a novel addition to acne treatment options .

Eigenschaften

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-4-21(28)29-24(20(27)14-25)12-9-19-17-6-5-15-13-16(26)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,25H,4-12,14H2,1-3H3/t17-,18+,19+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNHMOZDMYNCPO-PDUMRIMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471883 | |

| Record name | Clascoterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Acne is a multifactorial skin condition characterized by excess sebum production, epithelial hyperkeratinization, proliferation of the skin commensal bacteria, and inflammation. Circulating and locally synthesized natural ligands, testosterone and dihydrotestosterone (DHT), serve as causative factors in both males and females. Upon binding of DHT, the DHT-androgen receptor complex dimerizes and translocates to the nucleus where it promotes the transcription of genes involved in acne pathogenesis, including proliferation and differentiation of sebocytes, excess sebum production, and inflammatory cytokine production. Clascoterone is a potent antagonist at ARs and competes for androgens in binding to the receptor, thereby inhibiting downstream signalling of ARs that promote acne. Androgenetic alopecia is also an androgen-dependent and highly genetic condition. Dihydrotestosterone (DHT) binds to ARs expressed on dermal papilla cells (DPC) in the scalp to induce AR-mediated transcription of genes that contribute to androgenic alopecia. By blocking the interaction between DHT and aARs, clascoterone inhibits AR-regulated transcription and DHT-induced IL-6 synthesis. | |

| Record name | Clascoterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

19608-29-8 | |

| Record name | 21-Hydroxy-17-(1-oxopropoxy)pregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19608-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clascoterone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019608298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clascoterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clascoterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLASCOTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN7MM8XG2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.